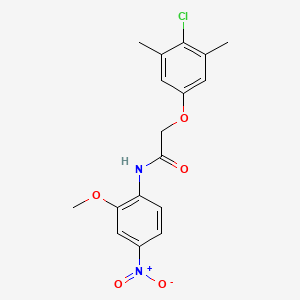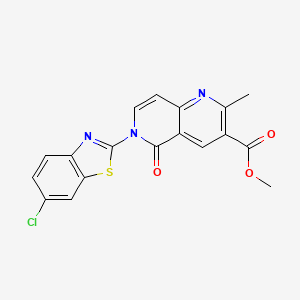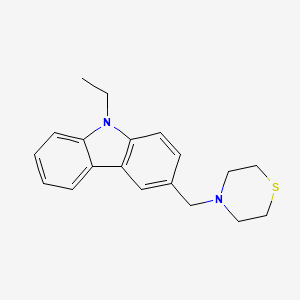
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as cloquintocet-mexyl, is a synthetic compound used in scientific research. It belongs to the family of phenoxyacetamide herbicides and is used in the agricultural industry to control weeds in cereal crops. Despite its primary use in agriculture, cloquintocet-mexyl has also been studied for its potential applications in scientific research. In
Mechanism of Action
Cloquintocet-mexyl acts as a selective inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants and bacteria. By inhibiting this enzyme, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl disrupts the normal metabolic processes of the target organism, leading to growth inhibition and ultimately, death.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been shown to have a variety of biochemical and physiological effects. In plants, it inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition and chlorosis. In animals, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl in lab experiments is its selectivity for acetolactate synthase, which allows for targeted inhibition of specific metabolic pathways. Additionally, its low toxicity and ease of synthesis make it a convenient tool for studying plant and bacterial metabolism. However, its specificity for certain organisms and metabolic pathways may limit its applications in certain experiments.
Future Directions
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl. One avenue of research is the development of new cancer treatments based on its ability to inhibit cancer cell growth. Additionally, further research on its effects on plant growth and development could lead to the development of new herbicides or plant growth regulators. Finally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide-mexyl as a tool for studying plant hormone signaling pathways could lead to a better understanding of plant growth and development.
Synthesis Methods
Cloquintocet-mexyl is synthesized through a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 2-methoxy-4-nitrophenyl magnesium bromide to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide.
Scientific Research Applications
Cloquintocet-mexyl has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been studied for its effects on plant growth and development, as well as its potential as a tool for studying plant hormone signaling pathways.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-6-13(7-11(2)17(10)18)25-9-16(21)19-14-5-4-12(20(22)23)8-15(14)24-3/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJLCQZHKYUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
![5-acetyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4973951.png)

![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)

![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)